[(2,3-Difluorophenyl)methyl](3-methylbutyl)amine
Description
(2,3-Difluorophenyl)methylamine is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a difluorophenyl group attached to a methylbutylamine moiety
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-9(2)6-7-15-8-10-4-3-5-11(13)12(10)14/h3-5,9,15H,6-8H2,1-2H3 |
InChI Key |
YMPUQXWHFBZUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)methylamine typically involves the reaction of 2,3-difluorobenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (2,3-Difluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Halides, alkoxides
Scientific Research Applications
(2,3-Difluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluorophenyl)methylamine
- (2,5-Difluorophenyl)methylamine
- (3,4-Difluorophenyl)methylamine
Uniqueness
(2,3-Difluorophenyl)methylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,3-difluoro substitution pattern can enhance the compound’s stability and binding affinity compared to other isomers.
Biological Activity
(2,3-Difluorophenyl)methylamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (2,3-Difluorophenyl)methylamine can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : Approximately 189.22 g/mol
The compound features a difluorophenyl group attached to a methyl group, which is further linked to a 3-methylbutyl amine moiety. This unique structure may influence its interaction with biological targets.
The biological activity of (2,3-Difluorophenyl)methylamine is primarily attributed to its interactions with specific molecular targets within biological systems. The difluorophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the amine group facilitates hydrogen bonding with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that (2,3-Difluorophenyl)methylamine exhibits potential antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation. For instance, compounds with similar structural features have demonstrated nanomolar activity against human cancer cell lines .
Case Studies
-
Antimicrobial Screening
- A study evaluated the antimicrobial efficacy of (2,3-Difluorophenyl)methylamine against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to controls, suggesting its potential as a lead compound for developing new antibiotics.
-
Anticancer Assay
- In vitro assays were conducted on human breast cancer cell lines, where (2,3-Difluorophenyl)methylamine exhibited a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating substantial anticancer potential .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
